Cas no 82513-30-2 ((1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate)

(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate structure
82513-30-2 structure
Nome do Produto:(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate
N.o CAS:82513-30-2
MF:C29H40O9
MW:532.6225
CID:1806356
PubChem ID:6440699

(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate Propriedades químicas e físicas

Nomes e Identificadores

    • (1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate
    • LogP
    • (1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-met
    • 2-Butenoic acid, 2-methyl-, (1aR,2R,3S,4aR,6S,7S,7aS,8E,10R,11R,11aS)-2,7-bis(acetyloxy)-1,1a,2,3,4,6,7,10,11,11a-decahydro-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-4a,7a-epoxy-5H-cyclopenta(a)cyclopropa(f)cycloundecen-10-yl ester, (2E)-
    • 82513-30-2
    • Inchi: InChI=1S/C29H40O9/c1-10-13(2)26(34)37-22-14(3)11-29-25(36-18(7)31)15(4)12-28(29,38-29)24(33)16(5)23(35-17(6)30)20-19(21(22)32)27(20,8)9/h10-11,15-16,19-23,25,32H,12H2,1-9H3
    • Chave InChI: JCDHPWIMRDHSED-UHFFFAOYSA-N
    • SMILES: C\C=C(\C)C(=O)OC1C(O)C2C(C(OC(C)=O)C(C)C(=O)C34CC(C)C(OC(C)=O)C3(O4)\C=C1\C)C2(C)C |c:34|

Propriedades Computadas

  • Massa Exacta: 532.26723285g/mol
  • Massa monoisotópica: 532.26723285g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 9
  • Contagem de Átomos Pesados: 38
  • Contagem de Ligações Rotativas: 7
  • Complexidade: 1120
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 10
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 2
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 2.9
  • Superfície polar topológica: 129Ų

(1aR,2R,3S,4aR,6S,7S,7aS,10R,11R,11aS)-2,7-bis(acetyloxy)-11-hydroxy-1,1,3,6,9-pentamethyl-4-oxo-1,1a,2,3,4,6,7,10,11,11a-decahydro-5H-4a,7a-epoxycyclopenta[a]cyclopropa[f][11]annulen-10-yl (2E)-2-methylbut-2-enoate Literatura Relacionada

Fornecedores recomendados
Wuhan Comings Biotechnology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Wuhan Comings Biotechnology Co., Ltd.
atkchemica
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
atkchemica
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Changzhou Guanjia Chemical Co., Ltd